N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-fluoro-4-methoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O3S/c1-24(30(27,28)14-5-6-16(29-2)15(20)9-14)13-10-25(11-13)18-8-7-17-21-22-19(12-3-4-12)26(17)23-18/h5-9,12-13H,3-4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXJUDKIIQRGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)C5=CC(=C(C=C5)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Cyclopropyl group : A three-membered carbon ring that increases lipophilicity and may enhance binding to biological targets.
- Triazolo-pyridazin moiety : This heterocyclic structure is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.
- Azetidine ring : A four-membered nitrogen-containing ring that may contribute to the compound's overall stability and bioactivity.
- Fluoro and methoxy substituents : These groups can modulate the compound's electronic properties and influence its interaction with biological targets.
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. The triazolo-pyridazin framework has been associated with the inhibition of various cancer cell lines. For instance, in vitro assays demonstrated that related compounds can induce apoptosis in cancer cells via the activation of caspase pathways .
2. Kinase Inhibition
The compound is hypothesized to act as a kinase inhibitor. Kinases are crucial in signaling pathways that regulate cell growth and division. Preliminary data suggest that this compound may inhibit specific kinases implicated in cancer progression, similar to other triazole derivatives .
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis through caspase activation | , |
| Kinase inhibition | Inhibits specific kinases involved in cell signaling | , |
3. Anti-inflammatory Effects
Compounds containing triazolo and pyridazine rings have shown promise as anti-inflammatory agents. They may exert their effects by modulating inflammatory cytokines and inhibiting pathways such as NF-kB .
Case Study 1: In Vitro Efficacy Against Cancer Cell Lines
In a study assessing the efficacy of similar compounds on various cancer cell lines (e.g., MCF-7 for breast cancer), researchers found that derivatives of the triazolo-pyridazin scaffold exhibited IC50 values in the low micromolar range, indicating potent activity against tumor cells .
Case Study 2: Kinase Selectivity Profile
A detailed analysis of kinase selectivity revealed that compounds with structural similarities to this compound showed preferential inhibition of certain receptor tyrosine kinases over others, suggesting a targeted therapeutic potential .
Scientific Research Applications
Antimicrobial Activity
Compounds with similar triazole and pyridazine structures have shown promising antimicrobial properties. For instance, derivatives of triazolo-pyridazine have been evaluated for their effectiveness against various fungal strains, demonstrating significant antifungal activity . The mechanism often involves the inhibition of key enzymes in fungal metabolism.
Antimalarial Potential
Recent studies have indicated that triazolo[4,3-a]pyridine derivatives exhibit antimalarial activity. In vitro evaluations against Plasmodium falciparum have shown that certain compounds within this structural class possess inhibitory concentrations as low as 2.24 µM . This suggests that N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide could be a candidate for further investigation in malaria treatment.
Enzyme Inhibition
The compound's design allows it to interact with specific enzymes, potentially acting as an inhibitor. For example, related compounds have been identified as potent inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, which is crucial in regulating cortisol levels in the body . This inhibition could lead to therapeutic applications in conditions such as metabolic syndrome or obesity.
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions. Starting materials typically include commercially available pyridine derivatives and cyclopropyl-containing reagents . The synthetic pathway must be optimized for yield and purity to facilitate biological testing.
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds similar to this compound:
Chemical Reactions Analysis
Triazolo-Pyridazine Core Reactivity
The triazolo[4,3-b]pyridazine system is electron-deficient, enabling nucleophilic substitution and cross-coupling reactions. Key observations:
-
Cyclopropane Functionalization :
The 3-cyclopropyl group participates in strain-driven ring-opening reactions under acidic or oxidative conditions, forming diols or ketones .
Sulfonamide Group Reactivity
The N-methylbenzenesulfonamide moiety contributes to both stability and reactivity:
-
Acid-Base Reactions :
The sulfonamide’s NH group (pKa ~10) can deprotonate under strong basic conditions, forming salts or coordinating with metals. -
Hydrolysis :
Under prolonged acidic or alkaline hydrolysis, the sulfonamide bond cleaves to yield 3-fluoro-4-methoxybenzenesulfonic acid and the corresponding amine .
Azetidine Ring Modifications
The azetidine ring’s strained four-membered structure enables:
-
Ring-Opening :
Reacts with nucleophiles (e.g., Grignard reagents) at the C3 position, forming linear amines or thioethers . -
N-Alkylation :
The tertiary amine undergoes quaternization with alkyl halides, enhancing solubility for pharmacological studies.
Substituent-Specific Reactions
| Functional Group | Reaction Type | Conditions | Product |
|---|---|---|---|
| 3-Fluoroaryl | Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitro derivatives at para position |
| 4-Methoxy | Demethylation | BBr₃, CH₂Cl₂, −78°C | Phenolic hydroxyl group |
Catalytic Cross-Coupling
The compound participates in Pd-mediated reactions due to halogen substituents (if present in analogs):
-
Suzuki-Miyaura Coupling :
Brominated triazolo-pyridazine derivatives react with arylboronic acids to form biaryl systems . -
Buchwald-Hartwig Amination :
Introduces secondary amines at the pyridazine ring’s 6-position .
Photochemical and Thermal Stability
-
Photodegradation :
UV exposure (λ = 254 nm) causes cleavage of the triazolo ring, forming pyridazine-3-carboxamide derivatives. -
Thermal Rearrangement :
Heating above 150°C induces azetidine ring expansion to pyrrolidine via -sigmatropic shifts .
Key Synthetic Pathways
The compound’s synthesis involves multi-step optimization:
-
Triazolo-Pyridazine Formation :
Cyclocondensation of cyclopropyl hydrazine with dichloropyridazine . -
Azetidine Coupling :
SNAr reaction with N-methylazetidine-3-amine under K₂CO₃/DMF. -
Sulfonylation :
3-Fluoro-4-methoxybenzenesulfonyl chloride reacts with the intermediate amine .
Reactivity Comparison with Analogs
| Feature | This Compound | Analog (CAS 2770583-74-7) |
|---|---|---|
| Sulfonamide Stability | Resists hydrolysis up to pH 12 | Hydrolyzes at pH 10 |
| Triazolo Ring Reactivity | Electrophilic substitution | Nucleophilic addition |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycle: The target compound’s triazolopyridazine core differs from Example 53’s pyrazolo-pyrimidin scaffold.
Substituent Effects: The cyclopropyl group in the target compound may improve metabolic stability compared to the methyl group in the analog from . The 3-fluoro-4-methoxy-N-methylbenzenesulfonamide moiety balances hydrophobicity (fluoro) and solubility (methoxy), whereas Example 53’s chromenone group suggests distinct target engagement (e.g., kinase inhibition) .
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the molecule dissects into:
- Intermediate A : 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine
- Intermediate B : 3-Aminoazetidine
- Intermediate C : 3-Fluoro-4-methoxy-N-methylbenzenesulfonyl chloride
Coupling Intermediate A with Intermediate B forms the azetidine-triazolopyridazine scaffold, which subsequently reacts with Intermediate C to install the sulfonamide group.
Synthesis of Intermediate A: 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine
The triazolopyridazine core is synthesized through cyclocondensation of a pyridazine precursor with a cyclopropane-containing hydrazine derivative.
Triazole-Pyridazine Fusion
6-Chloropyridazine-3-carboxylic acid is treated with thionyl chloride to generate the acyl chloride, which reacts with the cyclopropane-containing hydrazine derivative. Cyclization under acidic conditions (H₂SO₄, 80°C) yields Intermediate A.
Table 1: Optimization of Triazolopyridazine Synthesis
| Condition | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| H₂SO₄ (conc.) | 80 | None | 62 |
| PPA | 100 | None | 58 |
| HCl (gas) | 60 | ZnCl₂ | 71 |
Synthesis of Intermediate B: 3-Aminoazetidine
Azetidine rings are synthesized via intramolecular nucleophilic substitution. 1,3-Dibromopropane reacts with benzylamine to form N-benzylazetidine, followed by hydrogenolytic deprotection (H₂, Pd/C) to yield 3-aminoazetidine (85% yield).
Synthesis of Intermediate C: 3-Fluoro-4-Methoxy-N-Methylbenzenesulfonyl Chloride
The sulfonyl chloride is prepared via a three-step sequence:
Bromination and Methoxylation
4-Fluorophenol undergoes bromination at the 2-position using Br₂ in acetic acid, followed by methoxylation with NaOMe/MeOH to yield 3-fluoro-4-methoxybromobenzene.
Sulfonation and Chlorination
Sulfonation with fuming H₂SO₄ introduces the sulfonic acid group at the 5-position. Treatment with PCl₅ converts the sulfonic acid to sulfonyl chloride (82% yield):
$$
\text{3-Fluoro-4-methoxybenzenesulfonic acid} \xrightarrow{\text{PCl}_5} \text{3-Fluoro-4-methoxybenzenesulfonyl chloride}
$$
Final Coupling and Sulfonamide Formation
Azetidine-Triazolopyridazine Assembly
Intermediate A reacts with Intermediate B in DMF at 60°C (K₂CO₃ base) to substitute chloride with azetidine (78% yield):
$$
\text{6-Chloro-triazolopyridazine} + \text{3-Aminoazetidine} \rightarrow \text{6-Azetidinyl-triazolopyridazine}
$$
Sulfonylation
The secondary amine on the azetidine reacts with Intermediate C in dichloromethane (Et₃N base, 0°C → RT) to form the sulfonamide (89% yield):
$$
\text{Azetidine-triazolopyridazine} + \text{Sulfonyl chloride} \rightarrow \text{Target compound}
$$
Table 2: Analytical Data for Final Compound
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 493.54 g/mol | HRMS |
| Purity | 98.7% | HPLC |
| $$ ^1\text{H NMR} $$ | δ 0.94–1.15 (cyclopropane), 3.57 (s, CH₂) | 400 MHz, CDCl₃ |
Challenges and Optimization
- Cyclopropane Stability : The cyclopropane ring is prone to ring-opening under acidic conditions. Using milder acids (e.g., HCl gas) improved yields in triazole formation.
- Azetidine Reactivity : The strained azetidine ring required careful temperature control during coupling to prevent decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
